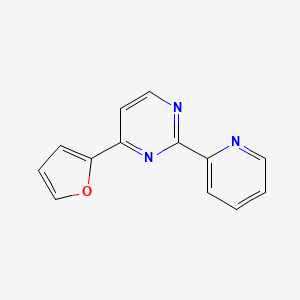

4-(2-Furyl)-2-(2-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Furyl)-2-(2-pyridinyl)pyrimidine is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. It is known for participating in various chemical reactions leading to the creation of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through 1,3-dipolar cycloaddition reactions of pyrimidinium ylides with symmetrically substituted acetylenes. This process leads to the formation of new furyl- and thienyl-substituted pyrrolo[1,2-c]-pyrimidine derivatives, confirmed by IR and ^1H-NMR spectroscopy (Iuhas et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed through various spectroscopic methods, including IR, ^1H-NMR, and molecular orbital calculations, providing insights into the regiochemistry and electronic structure of these compounds (Iuhas et al., 2001).

Chemical Reactions and Properties

This compound is involved in a variety of chemical reactions, including dipolar cycloadditions, forming pyrrolo[1,2-c]pyrimidines with significant antibacterial activity. These reactions are influenced by the structure of the pyrimidinium ylides and the conditions under which the reactions are carried out, demonstrating the compound's versatility in synthetic chemistry (Fujita et al., 1965).

Applications De Recherche Scientifique

Synthesis and Stability

4-(2-Furyl)-2-(2-pyridinyl)pyrimidine and its derivatives have been studied extensively for their synthesis, stability, and structural properties. Iuhas et al. (2001) detailed the synthesis of 4-(2-furyl)-pyrimidines and their quaternization reactions, leading to the formation of pyrimidinium ylides. These compounds were found to be stable under specific conditions and were involved in the formation of dipyrimidino-pyrazinic dimmers as inactivation products (Iuhas et al., 2001).

Antibacterial Properties

A novel class of pyrimido[5,4-d]pyrimidines, which include this compound as a core structure, was synthesized and evaluated for antibacterial activity against Mycobacterium tuberculosis strain H(37)Rv. These compounds showed high activity against the bacilli, with the activity depending on specific substituents. The study indicates the potential of these compounds as antitubercular agents (Bacelar et al., 2010).

Chemical Synthesis and Potential Applications

The compound and its derivatives have been involved in various chemical synthesis processes, leading to the creation of multifunctional compounds. For instance, a study by Bonacorso et al. (2010) described a procedure to synthesize a novel series of compounds from the cyclocondensation reaction of N-[5-(pyridinyl)-1H-1,2,4-triazol-3-yl]guanidines with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones, showing the compound's versatility in chemical synthesis (Bonacorso et al., 2010).

Photophysical Properties

This compound derivatives have been studied for their charge transfer materials. Siddiqui and Abdullah (2018) modeled compounds from 4,6-di(2-furyl)pyrimidine, emphasizing the tuning of optical and electronic properties. The study provides insights into the relationship between structure and photophysical properties, suggesting applications in materials science (Siddiqui & Abdullah, 2018).

Propriétés

IUPAC Name |

4-(furan-2-yl)-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-7-14-11(4-1)13-15-8-6-10(16-13)12-5-3-9-17-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXUISVSGSRUHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)

![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)